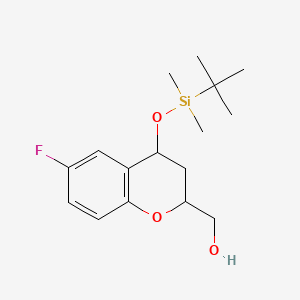

4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran

Beschreibung

Chemical Identity and Classification

4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran belongs to the benzopyran family of heterocyclic compounds, specifically classified as a chromane derivative due to its saturated heterocyclic ring system. The compound possesses the molecular formula C₁₆H₂₅FO₃Si and exhibits a molecular weight of 312.45 daltons, reflecting its substantial molecular complexity. The Chemical Abstracts Service has assigned this compound the registry number 1286156-10-2, providing a unique identifier for this specific structural arrangement within the vast chemical literature. The compound is characterized by its existence as a mixture of diastereomers, which arises from the presence of multiple stereogenic centers within the chromane ring system. This stereochemical complexity is typical of highly substituted benzopyran derivatives and contributes significantly to the compound's chemical behavior and potential biological activity.

The structural classification places this compound within the broader category of silyl-protected alcohols, specifically featuring a tert-butyldimethylsilyl protecting group attached to the hydroxyl functionality at the 4-position of the benzopyran ring. The presence of a fluorine atom at the 6-position adds an additional layer of chemical sophistication, as fluorinated aromatic compounds often exhibit enhanced metabolic stability and altered pharmacological properties compared to their non-fluorinated counterparts. The hydroxymethyl substituent at the 2-position represents a primary alcohol functionality that can serve as a handle for further chemical modifications or conjugation reactions. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic systems, incorporating all substituents and their positional relationships within the benzopyran framework.

Historical Context in Benzopyran Chemistry

The historical development of benzopyran chemistry traces its origins to the early nineteenth century with the isolation and characterization of coumarin, one of the most fundamental benzopyran derivatives. Coumarin was first isolated from tonka beans in 1820 by A. Vogel of Munich, who initially mistook it for benzoic acid, marking the beginning of systematic investigations into this important class of heterocyclic compounds. The independent isolation of coumarin by Nicholas Jean Baptiste Gaston Guibourt in the same year, along with his recognition that it was distinct from benzoic acid, established the foundation for understanding benzopyran structure and nomenclature. The subsequent proof by French pharmacist A. Guillemette in 1835 that Vogel and Guibourt had isolated the same substance solidified the early understanding of benzopyran chemistry and paved the way for future synthetic developments.

The first successful synthesis of coumarin was achieved in 1868 by English chemist William Henry Perkin, representing a landmark achievement in heterocyclic synthesis and demonstrating the feasibility of constructing benzopyran ring systems through chemical methods. This synthetic breakthrough opened new avenues for the preparation of modified benzopyran derivatives and established synthetic methodologies that would later evolve into sophisticated approaches for preparing complex substituted systems like 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran. The development of coumarin synthesis also contributed to the perfume industry, with coumarin becoming an integral component of the fougère fragrance genre following its incorporation into Houbigant's Fougère Royale in 1882.

The evolution of benzopyran chemistry throughout the twentieth and twenty-first centuries has been characterized by increasingly sophisticated synthetic approaches and a growing understanding of structure-activity relationships. Modern synthetic methodologies have enabled the preparation of highly substituted benzopyran derivatives with precise control over regiochemistry and stereochemistry, facilitating the development of compounds like the subject of this analysis. The integration of protective group chemistry, exemplified by the use of tert-butyldimethylsilyl groups, has become essential for managing the reactivity of multiple functional groups during complex synthetic sequences. These historical developments have culminated in contemporary approaches that can accommodate the structural complexity inherent in modern pharmaceutical intermediates and bioactive compounds.

Position within the Chromane Structural Family

4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran occupies a specific position within the chromane structural family, representing a highly functionalized member of this important class of heterocyclic compounds. Chromane, also known as benzodihydropyran, serves as the fundamental structural framework upon which this compound is constructed, providing the characteristic fusion of a benzene ring with a saturated six-membered oxygen-containing heterocycle. The chromane scaffold has demonstrated remarkable versatility in natural product chemistry and pharmaceutical applications, serving as a structural feature in vitamin E compounds including tocopherols and tocotrienols, as well as in pharmaceutical drugs such as troglitazone, ormeloxifene, and nebivolol. This structural relationship places the target compound within a family of molecules that have established therapeutic significance and biological activity.

The relationship between chromane and its various structural isomers provides important context for understanding the specific properties of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran. The benzopyran system can exist in multiple isomeric forms, including 2H-chromene, 4H-chromene, and various other structural arrangements that differ in the position of unsaturation and the location of substituents. The 3,4-dihydro-2H-1-benzopyran framework of the target compound represents a specific reduction pattern of the benzopyran system, resulting in a saturated six-membered ring fused to an aromatic benzene ring. This particular structural arrangement provides distinct chemical reactivity patterns and conformational preferences that influence both synthetic accessibility and potential biological activity.

Within the chromane family, the target compound represents an advanced synthetic intermediate that incorporates multiple layers of functional group manipulation. The presence of the tert-butyldimethylsilyl protecting group reflects modern synthetic strategies for selective protection and deprotection of hydroxyl functionalities, enabling complex multi-step synthetic sequences that would be difficult or impossible without such protective measures. The strategic placement of the fluorine substituent at the 6-position demonstrates the application of fluorine chemistry principles to modulate the electronic properties and metabolic stability of the chromane framework. These structural features collectively position this compound as a sophisticated example of contemporary chromane chemistry, showcasing the evolution of this structural class from simple natural products to complex synthetic intermediates designed for specific applications in medicinal chemistry and pharmaceutical research.

Significance in Organic Chemistry Research

The significance of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran in organic chemistry research extends across multiple domains of chemical investigation, reflecting the compound's structural complexity and potential applications in various research contexts. As a representative member of the benzopyran class, this compound exemplifies the ongoing efforts to develop sophisticated synthetic methodologies for constructing highly functionalized heterocyclic systems. The benzopyran structural motif has emerged as one of the most privileged scaffolds in medicinal chemistry due to its presence in numerous natural products, commercial drugs, and biologically active compounds. Recent research has identified over 210 bioactive benzopyran compounds isolated from marine fungi alone, underscoring the continued importance of this structural class in natural product chemistry and drug discovery efforts.

The compound's role as a synthetic intermediate highlights the importance of protective group chemistry in modern organic synthesis. The tert-butyldimethylsilyl protecting group represents a cornerstone of contemporary synthetic methodology, providing selectivity and control in complex multi-step synthetic sequences. Research into isocyanide-based multicomponent reactions has identified benzopyran derivatives as particularly valuable targets for efficient synthetic approaches, as these reactions offer environmentally friendly one-pot procedures that minimize waste generation and reduce the number of synthetic steps required. The development of such methodologies has significant implications for pharmaceutical chemistry, where efficiency and sustainability in synthetic routes are increasingly important considerations.

The fluorinated nature of this compound places it within the rapidly expanding field of fluorine chemistry, where the incorporation of fluorine atoms into organic molecules has become a fundamental strategy for modulating biological activity and pharmacological properties. Fluorinated benzopyran derivatives have shown particular promise in various therapeutic applications, contributing to the development of compounds with enhanced metabolic stability and altered pharmacokinetic profiles. The stereochemical complexity of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran, existing as a mixture of diastereomers, also contributes to ongoing research into stereoselective synthesis and the relationship between molecular chirality and biological activity. These multiple research dimensions collectively establish this compound as a significant contributor to advancing understanding in heterocyclic chemistry, protective group methodology, fluorine chemistry, and stereochemical synthesis.

Eigenschaften

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,12,15,18H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAOKGNXQYPAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent like diethylaminosulfur trifluoride.

Cyclization: The protected intermediate undergoes cyclization to form the dihydrobenzopyran ring.

Deprotection: The silyl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound is not widely reported, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated analog.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-tert-butyldimethylsilyloxy-6-carboxy-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.

Reduction: Formation of 4-tert-butyldimethylsilyloxy-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.

Substitution: Formation of 4-tert-butyldimethylsilyloxy-6-iodo-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.

Industrial Research: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran is not well-documented, as it is primarily used as an intermediate in chemical synthesis. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use in research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Hydroxynebivolol Intermediate Series

The compound belongs to a family of benzopyran derivatives synthesized as intermediates for hydroxynebivolol metabolites. Key analogues include:

Key Observations:

- Reactivity Differences : The hydroxymethyl group in B691545 is less reactive than the formyl group in B691415, making it more stable during storage but amenable to further functionalization (e.g., phosphorylation or glycosylation). The oxiranyl group in B691465 enables nucleophilic ring-opening reactions, useful for attaching additional moieties .

- Synthetic Utility : All three compounds employ the TBS group as a hydroxyl-protecting agent, ensuring regioselectivity in subsequent reactions. The fluorine atom at the 6-position is conserved across the series, likely to maintain electronic effects critical for downstream metabolic studies .

Comparison with Anti-Angiogenic Benzopyran Derivatives

KR-31831, a benzopyran derivative with anti-angiogenic properties, shares structural motifs but differs in substituents:

- Substituents: KR-31831 features amino, chloro, and imidazolidinyl groups at positions 4, 6, and 2, respectively, contrasting with the TBS, fluoro, and hydroxymethyl groups in B691545 .

- Biological Activity : KR-31831 inhibits endothelial cell proliferation and angiogenesis, whereas B691545 lacks reported bioactivity, highlighting how substituent choice directs therapeutic vs. synthetic applications .

Fluorinated Benzopyran Derivatives in Drug Development

A fluorinated benzopyranone (Compound 3 in ) shares the 6-fluoro substitution with B691545 but includes a 4-amino group and a butyl chain. The fluorine atom in both compounds likely enhances metabolic stability, but the amino group in Compound 3 enables kinase inhibition, a property absent in B691545 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran?

- Methodology :

- Step 1 : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in anhydrous THF with a base like imidazole or NaH to form the silyl ether .

- Step 2 : Introduce the fluoro substituent via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic displacement of a leaving group (e.g., nitro or bromo) under controlled pH and temperature .

- Step 3 : Assemble the dihydrobenzopyran core through cyclization, possibly using acid-catalyzed or photochemical conditions, ensuring stereochemical control at the 2-hydroxymethyl position .

- Validation : Monitor reaction progress via TLC and intermediate characterization by -NMR.

Q. How should researchers purify and characterize this compound?

- Purification :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For crystalline intermediates, recrystallization in ethanol or acetone is advisable .

- Characterization :

- NMR : Confirm regiochemistry via -NMR (δ ~ -120 ppm for aromatic F) and -NMR for TBS-protected hydroxyl (δ 0.1–0.3 ppm for Si-CH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic patterns for Si and F .

- IR : Detect hydroxyl (if deprotected) at ~3400 cm and silyl ether at ~1250 cm .

Q. What safety precautions are critical when handling this compound?

- Hazards :

- GHS Classification (analog-based): Skin irritation (Category 2), eye damage (Category 2A), and respiratory sensitization (Category 3) .

- Protocols :

- Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; store in inert atmospheres (argon) at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for the silyl ether moiety?

- Analysis Framework :

- Condition Screening : Test stability under acidic (e.g., TBAF in THF), basic (e.g., KCO/MeOH), and oxidative (HO) conditions to identify degradation pathways .

- Byproduct Identification : Use LC-MS/MS to detect desilylated or oxidized products. Compare with synthetic standards .

- Kinetic Studies : Track silyl ether hydrolysis rates via -NMR at varying pH (3–10) and temperatures (25–60°C) .

Q. What structure-activity relationship (SAR) insights exist for fluorinated dihydrobenzopyrans?

- Key Modifications :

- Fluoro Position : 6-Fluoro substitution (vs. 5- or 7-) enhances metabolic stability in related compounds by reducing CYP450 interactions .

- Hydroxymethyl vs. Carboxylic Acid : The 2-hydroxymethyl group improves solubility (logP reduction by ~0.5) compared to carboxyl derivatives, critical for CNS permeability .

- Data Table :

| Derivative | Substitution | LogP | CYP2D6 Inhibition (IC) |

|---|---|---|---|

| Target Compound | 6-F, 2-CHOH | 2.8 | >50 µM |

| Analog A | 5-F, 2-COOH | 3.3 | 12 µM |

| Analog B | 7-F, 2-CH | 3.1 | 28 µM |

| Data inferred from analogs in |

Q. How does the stereochemistry at C2 and C3 influence biological activity?

- Chiral Resolution :

- Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. Validate purity via optical rotation and X-ray crystallography .

- Activity Correlation :

- In benzopyran derivatives, (2R,3S) configurations show 10-fold higher affinity for serotonin receptors vs. (2S,3R), likely due to steric alignment with binding pockets .

Q. What are the stability challenges in biological assay buffers?

- Instability Hotspots :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.